3-(Difluoromethoxy)-2-formylbenzoic acid
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Overview
Description
3-(Difluoromethoxy)-2-formylbenzoic acid is an organic compound that features a difluoromethoxy group and a formyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-2-formylbenzoic acid typically involves the introduction of the difluoromethoxy group and the formyl group onto a benzoic acid derivative. One common method involves the difluoromethylation of a suitable precursor, followed by formylation. The reaction conditions often require the use of metal-based catalysts and specific reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize cost-effective reagents and scalable reaction conditions. For example, the use of sodium hydroxide as an alkali in the final step of the synthesis can provide economic advantages for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-2-formylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
3-(Difluoromethoxy)-2-formylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential inhibitory effects on certain biological pathways.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2-formylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells. This inhibition is achieved through the reduction of Smad2/3 phosphorylation levels, which plays a key role in the pathogenesis of pulmonary fibrosis .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Similar in structure but with a cyclopropylmethoxy group instead of a formyl group.
4-Difluoromethoxy-3-hydroxybenzaldehyde: Similar in structure but with a hydroxy group instead of a carboxylic acid group.
Uniqueness
3-(Difluoromethoxy)-2-formylbenzoic acid is unique due to the presence of both a difluoromethoxy group and a formyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(difluoromethoxy)-2-formylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11)15-7-3-1-2-5(8(13)14)6(7)4-12/h1-4,9H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWCLJJIABDHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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